Methyl 3-iodo-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate is a chemical compound with the molecular formula C9H11IN2O2 and a molecular weight of 306.1 g/mol. It is classified as an indazole derivative, which is a type of heterocyclic compound. The compound features a tetrahydroindazole core structure with an iodine atom and a methyl ester functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
The synthesis of methyl 3-iodo-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate typically involves several steps:
The synthesis can be optimized for yield and purity using techniques such as continuous flow reactors and advanced purification methods like flash chromatography. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of methyl 3-iodo-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate can be represented by its canonical SMILES notation: COC(=O)C1CCC2=C(C1)NN=C2I. The compound consists of a fused bicyclic system with an iodine atom at one position and a carboxylate group at another.
Methyl 3-iodo-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate participates in various chemical reactions:
The reactivity profile allows for the modification of the compound to create derivatives that may have enhanced biological activity or improved pharmacological properties.
The mechanism of action for methyl 3-iodo-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate involves its interaction with specific biological targets:
Methyl 3-iodo-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate typically appears as a solid or oil depending on purity and conditions.
The compound is characterized by:
Methyl 3-iodo-4,5,6,7-tetrahydro-1H-indazole-6-carboxylate has several scientific applications:
CAS No.: 10118-76-0
CAS No.: 444811-29-4
CAS No.: 32845-42-4
CAS No.: 55256-53-6
CAS No.: